molecular formula C7H12N2O3S B1399176 3-Methyl-1-propylpyrazole-4-sulfonic acid CAS No. 1316226-92-2

3-Methyl-1-propylpyrazole-4-sulfonic acid

Cat. No. B1399176
M. Wt: 204.25 g/mol
InChI Key: UFSPVSYVGIUEJN-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Derivatives : 3-Methyl-1-propylpyrazole-4-sulfonic acid derivatives have been synthesized and studied for various applications. For instance, Liu Hua-xiang (2006) reported the synthesis of 1-Methyl-3-propyl-4-nitropyrazole-5-carboxylic acid, a derivative of 3-Methyl-1-propylpyrazole, demonstrating the potential for creating a range of related compounds (Liu Hua-xiang, 2006).

  • Corrosion Inhibition : Research by Babić-Samardžija et al. (2005) explored the use of heterocyclic diazoles, including derivatives of 3-Methyl-1-propylpyrazole, as corrosion inhibitors for iron in acidic environments (Babić-Samardžija et al., 2005).

  • Catalysis in Synthesis : Khaligh (2014) utilized 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, closely related to 3-Methyl-1-propylpyrazole, as a catalyst for synthesizing polyhydroquinoline derivatives, highlighting its potential as an effective catalyst in organic synthesis (Khaligh, 2014).

  • Pharmaceutical Synthesis : Ahn et al. (2002) discussed the synthesis of Lansoprazole, a proton pump inhibitor, using a process that involved compounds structurally related to 3-Methyl-1-propylpyrazole (Ahn et al., 2002).

  • Synthesis of Spirocyclic Compounds : Shermolovich and Emets (2000) reported the synthesis of sulfur-containing spirocyclic compounds based on 3-Methyl-(amino)-1-phenylpyrazol-5-ones, indicating the chemical versatility of compounds related to 3-Methyl-1-propylpyrazole (Shermolovich & Emets, 2000).

Applications in Material Science

  • Surface Morphology Studies : The work of Babić-Samardžija et al. also included investigations into the surface morphology of treated materials, contributing to the understanding of material protection and preservation methods (Babić-Samardžija et al., 2005).

  • Corrosion Inhibitors for Steel : Ouchrif et al. (2005) studied the effect of 1,3-bis(3-hyroxymethyl-5-methyl-1-pyrazole) propane, a compound related to 3-Methyl-1-propylpyrazole, as a corrosion inhibitor for steel in acidic solutions (Ouchrif et al., 2005).

Future Directions

Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have diverse and valuable synthetical, biological, and photophysical properties . Therefore, the future research directions could involve exploring these properties further and finding new and improved applications for these compounds .

properties

IUPAC Name

3-methyl-1-propylpyrazole-4-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3S/c1-3-4-9-5-7(6(2)8-9)13(10,11)12/h5H,3-4H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSPVSYVGIUEJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-propyl-1H-pyrazole-4-sulfonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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